5H,6H,8H-imidazo[2,1-c][1,4]oxazin-2-ol
Description
Properties
IUPAC Name |
6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c9-6-3-8-1-2-10-4-5(8)7-6/h3,9H,1-2,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYLORKQLCCNVTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=NC(=CN21)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Microwave-Assisted Cyclization
A prominent method involves the cyclization of amine intermediates under microwave conditions. As demonstrated in the synthesis of related imidazo[2,1-b][1,oxazines, mesylation of alcohol precursors (e.g., 5 in) generates reactive intermediates (e.g., mesylate 6 ) that undergo azidation (NaN₃) and subsequent reduction (e.g., 1,3-propanedithiol/Et₃N) to form primary amines (8 ). Microwave irradiation at 150°C facilitates cyclization, yielding the imidazo-oxazine core. For 5H,6H,8H-imidazo[2,1-c]oxazin-2-ol, analogous steps could involve a hydroxyl-bearing precursor, with the 2-hydroxyl introduced via hydrolysis of a protected intermediate (e.g., TBS ether) post-cyclization.
Key Reaction Conditions
Hydroxyl Group Introduction Strategies
Deprotection of Protected Intermediates
The 2-hydroxyl group is often introduced through deprotection of silyl ethers (e.g., TBS) or benzyl ethers. For example, in PA-824 analogs, TBS-protected alcohols (4 ) are deprotected using TBAF to yield free hydroxyls (5 ). Applying this to 5H,6H,8H-imidazo[2,1-c][1,oxazin-2-ol synthesis, a TBS-protected intermediate could be cyclized and subsequently deprotected under mild conditions (e.g., TBAF/THF).
Oxidation of Alkyl Groups
Oxidation of a 2-methyl substituent to a carboxylic acid, followed by reduction to the alcohol, represents a viable route. For instance, Dess-Martin periodinane oxidizes secondary alcohols to ketones, though direct oxidation to hydroxyls would require tailored conditions. Alternatively, Kornblum oxidation (DMSO, NaHCO₃) of a 2-chloro precursor could yield the hydroxyl group.
Annulation Approaches
Formal [3+2] Annulation in Aqueous Media
Inspired by thiazolo[3,2-a]indole synthesis, a metal-free [3+2] annulation between 3-alkylated indoline-2-thiones and 2-halo-ketones in water at 60°C could be adapted. While the target compound lacks a thiazole ring, substituting reactants to include hydroxyl-bearing fragments (e.g., 2-hydroxyacetophenone) might enable analogous imidazo-oxazine formation.
Advantages
Functional Group Interconversion
Nitro Reduction and Oxidation
Nitro groups at position 2 can be reduced to amines (H₂/Pd-C) and oxidized to hydroxyls (NaNO₂/HCl, then H₂O). This sequence, observed in nitroimidazole chemistry, offers a two-step route to the 2-hydroxyl group.
Example Protocol
Comparative Analysis of Methods
Mechanistic Insights
Chemical Reactions Analysis
Types of Reactions
5H,6H,8H-imidazo[2,1-c][1,4]oxazin-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
5H,6H,8H-imidazo[2,1-c][1,4]oxazin-2-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5H,6H,8H-imidazo[2,1-c][1,4]oxazin-2-ol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The imidazo-oxazin core is versatile, and modifications at positions 2, 3, or the oxazine ring yield derivatives with distinct physicochemical and biological properties. Below is a comparative analysis of key analogs:
Substituted Imidazo-Oxazine Derivatives
Key Observations :
- Positional Substitution : Hydroxyl or nitro groups at position 2 (imidazole ring) enhance polarity or stability, respectively, while bromine facilitates synthetic modifications .
- Salt Forms : Hydrochloride derivatives (e.g., 3-amine HCl) improve bioavailability and crystallinity for pharmaceutical formulations .
Fused Heterocyclic Analogs
- Imidazo[4,5-g]quinazolines : These feature an additional benzene ring fused to the imidazole, expanding π-conjugation and enhancing binding to aromatic protein pockets. Unlike imidazo-oxazines, they exhibit stronger fluorescence, useful in bioimaging .
- Benzo-1,4-oxathiins : Replacement of the oxazine oxygen with sulfur (oxathiins) increases lipophilicity and alters metabolic pathways, as seen in antifungal agents .
Analytical Data
Q & A
(Basic) What are the established synthetic protocols for 5H,6H,8H-imidazo[2,1-c][1,4]oxazin-2-ol, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis of imidazo-oxazine derivatives typically involves cyclization reactions. For example, a common procedure involves dissolving imidazolo methanol derivatives (1 mmol) in dry dichloromethane (DCM), followed by the addition of chloroacetyl chloride (1 mmol) under heating at 45°C for 2 hours (monitored by TLC). This yields crude products like 2,8-diphenyl-8H-imidazo[2,1-c][1,4]oxazin-6(5H)-one . Key factors affecting yield include:
- Temperature control : Higher temperatures (>50°C) may lead to side reactions.
- Solvent choice : Polar aprotic solvents like DCM or THF improve solubility of intermediates.
- Reagent stoichiometry : Excess chloroacetyl chloride can degrade the product.
Table 1 : Representative Reaction Conditions and Yields
| Starting Material | Reagent | Solvent | Temp. (°C) | Yield (%) |
|---|---|---|---|---|
| C-2 aroyl-substituted imidazolo methanol | Chloroacetyl chloride | DCM | 45 | 60–75 |
| Bromomethyl derivatives | Alkyl halides | THF | 60 | 50–65 |
(Basic) What spectroscopic and computational methods are used for structural elucidation of this compound?
Methodological Answer:
Structural characterization relies on:
- NMR spectroscopy : H and C NMR identify proton environments and carbon hybridization (e.g., the oxazine oxygen’s deshielding effect on adjacent carbons) .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular formulas (e.g., [M+H]+ peaks matching CHNO) .
- X-ray crystallography : Resolves stereochemistry and ring conformations in solid-state structures .
- Computational DFT : Predicts optimized geometries and electronic properties (e.g., HOMO-LUMO gaps for reactivity analysis) .
(Advanced) How can researchers resolve contradictions in reported synthetic yields for imidazo-oxazine derivatives?
Methodological Answer:
Discrepancies in yields often arise from subtle variations in protocols. To address this:
Systematic reproducibility studies : Compare key variables (e.g., solvent purity, stirring rate) across labs.
Byproduct analysis : Use LC-MS to identify side products (e.g., over-oxidized intermediates) .
Kinetic studies : Monitor reaction progress via in-situ FTIR to pinpoint rate-limiting steps .
For example, yields for bromomethyl-substituted derivatives vary (50–65%) due to competing elimination pathways; optimizing base strength (e.g., using EtN instead of NaOH) can suppress these .
(Advanced) What computational approaches predict the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
Density Functional Theory (DFT) simulations are critical:
- Electrostatic potential maps : Highlight nucleophilic attack sites (e.g., the oxazin-2-ol oxygen’s high electron density) .
- Transition state modeling : Identifies energy barriers for substitution at the bromomethyl group (ΔG‡ ~25 kcal/mol) .
- Solvent effects : COSMO-RS models simulate solvent polarity’s impact on reaction kinetics (e.g., THF stabilizes charged intermediates better than DCM) .
Table 2 : Computed Reactivity Parameters
| Reaction Site | Charge Density (e) | Predicted Reactivity (Scale: 1–5) |
|---|---|---|
| Oxazin-2-ol O | -0.45 | 4 (High for nucleophilic attack) |
| Bromomethyl Br | +0.30 | 5 (High for SN2 substitution) |
(Advanced) How can AI-driven tools like COMSOL Multiphysics optimize imidazo-oxazine synthesis?
Methodological Answer:
AI integration enables:
- Reactor design : Neural networks simulate temperature gradients in batch reactors to minimize hotspots .
- Yield prediction : Machine learning models trained on historical data (e.g., solvent, catalyst, and yield relationships) recommend optimal conditions .
- Real-time adjustments : Reinforcement learning algorithms adjust reagent flow rates during continuous synthesis to maintain >70% yield .
(Basic) What are the stability challenges for this compound under varying storage conditions?
Methodological Answer:
Degradation pathways include:
- Hydrolysis : The oxazine ring is susceptible to acidic/basic conditions. Stability studies show <5% decomposition in pH 7.4 buffers over 30 days .
- Oxidation : Air-sensitive imidazole nitrogens require inert storage (argon atmosphere recommended) .
- Light exposure : UV-Vis studies indicate photodegradation at λ > 300 nm; amber vials are advised .
(Advanced) What strategies mitigate regioselectivity issues in functionalizing the imidazo-oxazine core?
Methodological Answer:
Regioselective modification requires:
- Directing groups : Introducing a nitro group at C-3 directs electrophiles to C-2 (steric and electronic effects) .
- Catalytic control : Pd-catalyzed C-H activation selectively functionalizes the imidazole ring over the oxazine .
- Solvent polarity : Polar solvents (DMF) favor substitution at the electron-deficient oxazine oxygen .
(Basic) How is the compound’s bioactivity assessed in early-stage drug discovery?
Methodological Answer:
Standard assays include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
